nor-NOHA
Overview
Description
Nor-NOHA (Nω-Hydroxy-nor-L-arginine) is a potent, selective, competitive, and high-affinity inhibitor of arginase . It is also known as Nω-Hydroxy-nor-L-arginine, Diacetate Salt, 2CH₃CO₂H, L-2-Amino- (4- (2ʹ-hydroxyguanidino)butyric Acid, 2CH₃CO₂H . It is a potent, reversible inhibitor of rat liver arginase with a K i value of 0.5 µM . It is about 40-fold more potent than NOHA as an inhibitor of arginase from mouse macrophages . Nor-NOHA is not a substrate for any of the 3 NOS isoforms and does not inhibit nNOS or iNOS .
Molecular Structure Analysis
The molecular formula of nor-NOHA is C5H12N4O3 . The molecular weight is 176.17 g/mol . The IUPAC name is (2 S )-2-amino-4- [ [amino- (hydroxyamino)methylidene]amino]butanoic acid . The InChI is InChI=1S/C5H12N4O3/c6-3 (4 (10)11)1-2-8-5 (7)9-12/h3,12H,1-2,6H2, (H,10,11) (H3,7,8,9)/t3-/m0/s1 .
Chemical Reactions Analysis
Nor-NOHA has been shown to spontaneously react with riboflavin to release a biologically active NO-like molecule in cell culture media .
Physical And Chemical Properties Analysis
The molecular formula of nor-NOHA is C5H12N4O3 . The molecular weight is 176.17 g/mol . The IUPAC name is (2 S )-2-amino-4- [ [amino- (hydroxyamino)methylidene]amino]butanoic acid . The InChI is InChI=1S/C5H12N4O3/c6-3 (4 (10)11)1-2-8-5 (7)9-12/h3,12H,1-2,6H2, (H,10,11) (H3,7,8,9)/t3-/m0/s1 .
Scientific Research Applications
Therapeutic Potential in Cardiovascular and Obstructive Airway Diseases : Nor-NOHA, as an arginase inhibitor, has shown potential in treating cardiovascular and obstructive airway diseases. It demonstrates rapid clearance from plasma, which aligns with the short time window of its in vivo inhibitory activity. Intratracheal instillation of aerosol for topical effects of nor-NOHA in the airways is characterized by significant systemic availability (Havlínová et al., 2013).
Cardioprotection during Ischemia-Reperfusion : Inhibition of arginase by nor-NOHA has been shown to protect from myocardial infarction by a mechanism dependent on nitric oxide synthase (NOS) activity and the bioavailability of nitric oxide (NO). This suggests that targeting arginase could be a promising therapeutic strategy for protection against myocardial ischemia-reperfusion injury (Jung et al., 2010).
Impact on Casein Synthesis in Bovine Mammary Epithelial Cells : Nor-NOHA reduced the activity of arginase in bovine mammary epithelial cells, leading to reduced cellular proliferation and casein synthesis. This indicates the Arg-arginase-Orn pathway as an important regulator of casein synthesis in these cells (Wang et al., 2017).
Therapeutic Effects in Adult Hypertensive Rats : Long-term treatment with nor-NOHA in adult spontaneously hypertensive rats with fully developed hypertension demonstrated reduced blood pressure, improved vascular function, and reduced cardiac fibrosis. This suggests arginase as a novel target for pharmacological intervention in essential hypertension (Bagnost et al., 2010).
Biochemical and Biological Properties : Nor-NOHA exhibits arginase inhibitory activity significantly higher than NOHA, suggesting its potential in pharmacological applications. Its inhibitory effect on arginase has implications in various biological processes (Beranová et al., 2004).
Effects on Milk Protein Synthesis in Dairy Cows : Inhibition of arginase using nor-NOHA in dairy cows reduced protein and fat synthesis in milk but had no effect on milk yield. This research supports the role of the Arg-ornithine pathway in mammary gland casein synthesis (Ding et al., 2018).
Pharmacokinetics and Effect on Plasma Amino Acids in Rats : The pharmacokinetics of nor-NOHA in Wistar rats revealed rapid elimination and effects on plasma amino acids, suggesting its therapeutic potential and guiding rational dosing in future studies (Havlínová et al., 2014).
Limitations in Research Applications : Nor-NOHA has been shown to spontaneously release biologically active NO-like molecules, which can limit its use in cell culture and some ex vivo and in vivo models. This highlights the importance of considering these limitations in studies using nor-NOHA (Momma & Ottaviani, 2020).
Safety And Hazards
Future Directions
Nor-NOHA has been shown to have therapeutic potential in cutaneous squamous cell carcinoma (cSCC) . It has been shown to reduce tumor growth in a transcutaneous delivery model . The study suggests that a competent immune microenvironment is required for tumor growth inhibition using this arginase inhibitor . The results support further examination of transcutaneous arginase inhibition as a therapeutic modality for cSCC .
properties
IUPAC Name |
(2S)-2-amino-4-[[amino-(hydroxyamino)methylidene]amino]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4O3/c6-3(4(10)11)1-2-8-5(7)9-12/h3,12H,1-2,6H2,(H,10,11)(H3,7,8,9)/t3-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOBHCUDVWOTEKO-VKHMYHEASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=C(N)NO)C(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=C(N)NO)[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332211 | |
Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
nor-NOHA | |
CAS RN |
189302-40-7, 291758-32-2 | |
Record name | Nor-noha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0189302407 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | nor-NOHA | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02381 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | NOR-N-OMEGA-HYDROXY-L-ARGININE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NOR-NOHA | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0F1149OFR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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